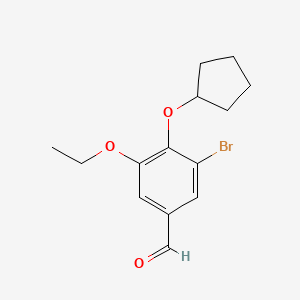![molecular formula C23H25N3OS B2613047 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide CAS No. 450344-62-4](/img/structure/B2613047.png)
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide” is a chemical compound with the molecular formula C22H23N3OS . It has a molecular weight of 377.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,4-c]pyrazole ring attached to a phenylbutanamide group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 377.5 g/mol, an XLogP3-AA value of 4.6, and a topological polar surface area of 72.2 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Evaluation
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide, due to its complex structure involving pyrazole and thieno[3,4-c]pyrazol rings, is of interest in the synthesis of novel compounds with potential biological activities. For instance, research has explored the synthesis of various pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing aryl sulfonate moieties. These compounds have been evaluated for their antimicrobial and anti-inflammatory properties, showcasing the diverse applications of this chemical scaffold in medicinal chemistry (Kendre, Landge, & Bhusare, 2015).
Antidepressant and Anticonvulsant Activities
Further, the structural motif of N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide has been utilized in the synthesis of compounds for evaluating antidepressant and anticonvulsant activities. A series of compounds, including those with pyrazole chalcone derivatives, have been investigated for their biological activities, demonstrating the potential of this chemical framework in the development of new therapeutic agents (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Optical Properties and Material Science Applications
The unique structure of N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide also finds relevance in the field of material science, particularly in the study of optical properties of novel compounds. Research into derivatives of similar compounds has led to insights into their absorption spectra, dispersion parameters, and band gap energies, highlighting the potential of such compounds in the development of new materials with specific optical properties (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017).
Agricultural and Horticultural Applications
Moreover, derivatives of N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide have been explored for their potential applications in agriculture and horticulture. For example, 3,4-dimethylpyrazole phosphate (DMPP) is a derivative that has been studied as a new nitrification inhibitor, demonstrating significant benefits in reducing nitrate leaching and potentially improving crop yield (Zerulla et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-4-18(17-8-6-5-7-9-17)23(27)24-22-19-13-28-14-20(19)25-26(22)21-11-10-15(2)12-16(21)3/h5-12,18H,4,13-14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUDRSCMHAZTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2612965.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2612966.png)
![3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2612967.png)

![N-cyclohexyl-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2612971.png)

![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2612975.png)

![Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2612979.png)
![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)
![7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2612981.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2612982.png)
![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)